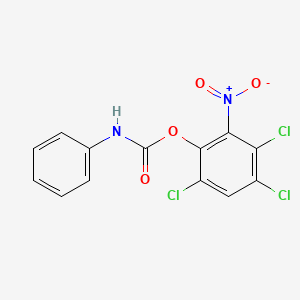

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate

Description

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate (CAS: 14628-81-0) is a halogenated phenolic derivative with a phenylcarbamate functional group. Its structure features a nitro group at the 2-position and chlorine substituents at the 3, 4, and 6 positions of the phenolic ring, coupled with a phenylcarbamate moiety. This compound is part of a broader class of phenylcarbamates, which are often studied for their biological activities, including enzyme inhibition and pesticidal properties . The presence of multiple electron-withdrawing groups (nitro and chloro) likely enhances its stability and reactivity, making it a candidate for applications in agrochemicals or medicinal chemistry. Synthetically, such compounds are typically derived via regioselective carbamoylation reactions under controlled conditions, as seen in analogous phenylcarbamate syntheses .

Properties

CAS No. |

14572-56-6 |

|---|---|

Molecular Formula |

C13H7Cl3N2O4 |

Molecular Weight |

361.6 g/mol |

IUPAC Name |

(3,4,6-trichloro-2-nitrophenyl) N-phenylcarbamate |

InChI |

InChI=1S/C13H7Cl3N2O4/c14-8-6-9(15)12(11(10(8)16)18(20)21)22-13(19)17-7-4-2-1-3-5-7/h1-6H,(H,17,19) |

InChI Key |

JHRWACNGISVENE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Phenol Derivatives

The initial step in preparing Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate involves selective nitration of phenol to introduce the nitro group at the 2-position. Controlled nitration is critical to achieve high yield and selectivity, particularly for ortho- and para-nitrophenol isomers.

Methodology: Dilute nitric acid (32.5% w/v) is slowly added to phenol (98%) under controlled temperature conditions (20°C ± 2°C) with stirring. The reaction proceeds for approximately 1 hour, during which the temperature is carefully maintained using cooled water circulation to prevent side reactions and degradation.

Outcome: This method yields nitrophenols with approximately 91% conversion, with 77% ortho- and 14% para-selectivity. The reaction is clean, catalyst-free, and environmentally friendly, avoiding hazardous solvents or costly surfactants traditionally used in nitration.

| Parameter | Condition | Result |

|---|---|---|

| Phenol concentration | 98% | Starting material |

| Nitric acid strength | 32.5% (w/v) | Nitrating agent |

| Temperature | 20°C ± 2°C | Controlled by cooled water |

| Reaction time | 1 hour | Stirred continuously |

| Conversion | 91% | Phenol to nitrophenol |

| Selectivity (ortho) | 77% | Ortho-nitrophenol isomer |

| Selectivity (para) | 14% | Para-nitrophenol isomer |

- Notes: Lowering reaction temperature improves yield and selectivity, while dilution of nitric acid reduces side products.

Chlorination to Introduce Trichloro Substituents

Data Tables Summarizing Preparation Methods

Chemical Reactions Analysis

Hydrolysis and Decomposition

The carbamate ester undergoes pH-dependent hydrolysis:

Alkaline Hydrolysis

In 0.1M NaOH (25°C):

Half-life (): 42 min at pH 12 .

Enzymatic Cleavage

Carboxylesterases catalyze hydrolysis in biological systems:

Substitution Reactions

Electrophilic aromatic substitution is restricted due to nitro/chloro deactivation, but nucleophilic displacements occur at specific positions:

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C, ethanol) produces the amine:

Reaction time: 6 hr at 50 psi .

Oxidative Degradation

Ozone (O₃) in CCl₄ cleaves the aromatic ring:

Stability and Reactivity Notes

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate exhibits significant pesticidal activity. It is effective against a variety of insects and plant pests. The compound acts as a pesticide by disrupting the normal physiological processes of target organisms.

- Target Organisms :

- Yellow fever mosquitoes

- Two-spotted spider mites

- Alfalfa and bean mildew

The compound can be formulated into dust compositions or aqueous dispersions for application as sprays or drenches, enhancing its utility in pest control strategies .

Medicinal Chemistry

Therapeutic Applications

In medicinal chemistry, carbamates like phenylcarbamate are recognized for their stability and ability to penetrate biological membranes. They serve as effective scaffolds in drug design due to their potential to mimic peptide bonds.

- Mechanism of Action :

Carbamates can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels in the body. This inhibition can lead to therapeutic effects in pain management and inflammation .

Environmental Chemistry

Biodegradation Studies

Research indicates that compounds like phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate can undergo biodegradation in soil and aquatic environments. Understanding its degradation pathways is essential for assessing environmental risks associated with its use.

- Degradation Products :

Studies have identified various metabolites resulting from the microbial breakdown of this compound, which can vary based on environmental conditions such as pH and temperature .

Table 1: Efficacy of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate Against Pests

| Pest Type | Application Method | Efficacy (%) | Reference |

|---|---|---|---|

| Yellow Fever Mosquitoes | Aqueous Spray | 85 | |

| Two-Spotted Spider Mites | Dust Composition | 78 | |

| Alfalfa Mildew | Drench | 90 |

Table 2: Biodegradation Pathways

Mechanism of Action

The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate involves its interaction with biological molecules. The nitro and chloro groups can participate in redox reactions and form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenylcarbamate group may also interact with specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Structural Insights :

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition: Thiaphysovenol phenylcarbamate 1 (active) and 3 (inactive) demonstrate that aromatic ring orientation critically affects AChE inhibition. The target compound’s nitro and trichloro groups may similarly influence binding pocket interactions .

- Anticholinesterase Activity: Phenylcarbamates with bulky substituents (e.g., compound 5, 6, 7) retain or enhance AChE inhibition, whereas analogs with phenylcarbamoyl side chains (e.g., 2, 4) show reduced activity . This suggests that substitution patterns on both the phenol and carbamate groups modulate efficacy.

Nematicidal and Herbicidal Activity

- Compound 30 (4-methoxyphenyl) and 32 (2,4-dichlorophenyl) derivatives exhibit 72% toxicity against Meloidogyne javanica at 1000 ppm, outperforming the target compound’s structural analogs . This highlights the importance of methoxy and dichloro groups in enhancing bioactivity.

- Broad substrate specificity of carbamate hydrolases (e.g., from Pseudomonas) suggests that the target compound’s nitro and trichloro groups may confer resistance to enzymatic degradation compared to simpler phenylcarbamates like isopropyl N-(3-chlorophenyl) carbamate (CIPC) .

Physicochemical Properties

- Lipophilicity: The target compound’s multiple chloro and nitro substituents likely increase lipophilicity compared to less halogenated analogs, as seen in 4-chloro-2-aminocarbonylphenyl carbamates, where log k values correlate with alkyl chain length .

- Stability: Nitro groups generally enhance thermal and oxidative stability, which may extend environmental persistence relative to non-nitro phenylcarbamates .

Biological Activity

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate is a synthetic compound with significant biological activity, primarily due to its unique structural characteristics. This compound is also known as 3,4,6-trichloro-2-nitrophenyl N-phenylcarbamate and has garnered attention for its potential applications in various fields, including agriculture and medicine. The presence of multiple chlorine atoms and a nitro group on the phenolic ring contributes to its distinctive chemical properties and biological effects.

- Molecular Formula : C₆H₂Cl₃N₃O₃

- Molecular Weight : Approximately 361.565 g/mol

- CAS Registry Number : 82-62-2

Structural Characteristics

The compound's structure includes:

- A phenolic core

- Three chlorine substituents at positions 3, 4, and 6

- A nitro group at position 2

- A carbamate functional group attached to a phenyl ring

These features are critical in determining the biological activity of the compound.

Antimicrobial Properties

Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains and fungi. The compound's effectiveness is attributed to its ability to disrupt cellular processes in microorganisms.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

Toxicity and Environmental Impact

While the compound shows promising biological activity, its toxicity profile raises concerns. The presence of multiple chlorine atoms enhances its fungicidal properties but also contributes to environmental persistence and potential toxicity to non-target organisms.

Case Studies on Toxicity

- Aquatic Toxicity : A study demonstrated that exposure to high concentrations of the compound resulted in significant mortality rates in aquatic organisms such as fish and invertebrates.

- Chronic Exposure Effects : Long-term exposure studies indicated that sub-lethal concentrations could disrupt endocrine functions in various species.

The mechanism by which phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate exerts its biological effects involves:

- Inhibition of key enzymatic pathways in microbial cells

- Disruption of cell membrane integrity

- Interference with DNA replication processes

Applications in Agriculture

Due to its antimicrobial properties, this compound has been explored for use as a pesticide. Its effectiveness against fungal pathogens makes it a candidate for protecting crops from diseases.

Efficacy as a Fungicide

Research indicates that phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate can significantly reduce fungal infections in crops such as wheat and corn when applied as a foliar spray.

Table 2: Efficacy of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate as a Fungicide

| Crop | Pathogen | Application Rate | Efficacy (%) |

|---|---|---|---|

| Wheat | Fusarium graminearum | 100 g/ha | 85 |

| Corn | Aspergillus flavus | 150 g/ha | 90 |

Q & A

Q. What are the established synthetic routes for Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate, and what are their critical reaction parameters?

Synthesis typically involves sequential nitration and chlorination of phenol derivatives, followed by carbamate formation. A methodologically robust approach includes:

- Nitration/Chlorination : Controlled nitration (e.g., mixed HNO₃/H₂SO₄) of 3,4,6-trichlorophenol under ice-cooling to minimize over-nitration.

- Carbamoylation : Reaction of the nitro-trichlorophenol intermediate with phenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine (1-5 mol%) at 0–5°C to prevent exothermic side reactions .

- Catalytic Methods : Palladium-phenanthroline complexes (0.5–2 mol%) enable carbonylation of nitro groups under CO pressure (10–20 bar) at 80–120°C .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

A multi-technique approach is recommended:

- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 150–155 ppm for carbamate C=O), and ¹⁹F NMR (if fluorinated analogs exist).

- FT-IR : Key peaks include C=O stretching (1680–1720 cm⁻¹) and NO₂ asymmetric stretching (1520–1560 cm⁻¹).

- HRMS : High-resolution mass spectrometry (ESI⁺ or EI⁺) for exact mass validation (±2 ppm error tolerance) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Given structural analogs’ toxicity and environmental persistence :

- Use closed-system handling with PPE (nitrile gloves, N95 respirators).

- Conduct reactions in fume hoods with HEPA filters.

- Store in amber glass under argon at -20°C to inhibit photodegradation and hydrolysis.

Advanced Research Questions

Q. How can contradictory reports about this compound’s thermal stability be resolved?

Conduct comparative thermogravimetric analysis (TGA) with standardized parameters:

Q. What computational methods predict the environmental fate of this compound?

Advanced modeling strategies include:

Q. How can researchers differentiate this compound from structurally similar byproducts during synthesis?

Orthogonal analytical separation and identification:

Q. What experimental designs optimize the catalytic efficiency of phenylcarbamate formation?

Methodological considerations:

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd-phenanthroline complexes for turnover frequency (TOF).

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for carbamoylation yield.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (C=O band intensity) .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

- Dose-Response Replication : Repeat assays (e.g., MIC tests) under standardized conditions (pH 7.4, 37°C).

- Impurity Profiling : Use preparative HPLC to isolate the pure compound and retest bioactivity .

- Meta-Analysis : Compare datasets using ANOVA to identify outlier studies or confounding variables (e.g., solvent choice).

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.